![molecular formula C12H11NOS2 B3064069 Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- CAS No. 859239-21-7](/img/structure/B3064069.png)
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is a heterocyclic compound that features a pyridine ring substituted with a furan ring and a dithiolane group This compound is of interest due to its unique structural properties, which combine the characteristics of pyridine, furan, and dithiolane moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- typically involves multi-step organic reactions. One common method includes the formation of the furan ring followed by the introduction of the dithiolane group. The pyridine ring is then constructed through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the dithiolane group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the furan ring, resulting in the formation of dihydropyridine or dihydrofuran derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions that favor substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyridine and dihydrofuran derivatives.
Substitution: Various substituted pyridine and furan derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The dithiolane group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyridine and furan rings may also interact with aromatic residues in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Pyridine: A basic heterocyclic compound with a nitrogen atom in the ring.
Furan: A heterocyclic compound with an oxygen atom in the ring.
Dithiolane: A sulfur-containing heterocycle.
Uniqueness: Pyridine, 3-[5-(1,3-dithiolan-2-yl)-2-furanyl]- is unique due to the combination of pyridine, furan, and dithiolane moieties in a single molecule. This structural diversity imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
859239-21-7 |
|---|---|
Molekularformel |
C12H11NOS2 |
Molekulargewicht |
249.4 g/mol |
IUPAC-Name |
3-[5-(1,3-dithiolan-2-yl)furan-2-yl]pyridine |
InChI |
InChI=1S/C12H11NOS2/c1-2-9(8-13-5-1)10-3-4-11(14-10)12-15-6-7-16-12/h1-5,8,12H,6-7H2 |
InChI-Schlüssel |
UITMTMQMFFBLFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(S1)C2=CC=C(O2)C3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


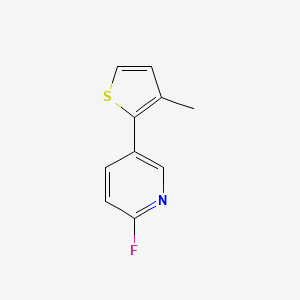
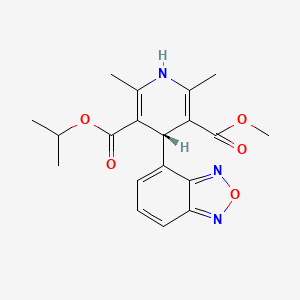
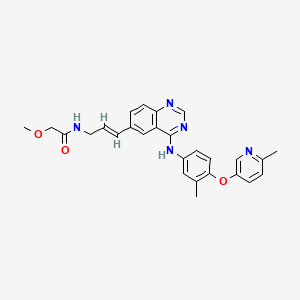
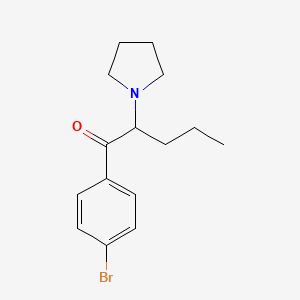

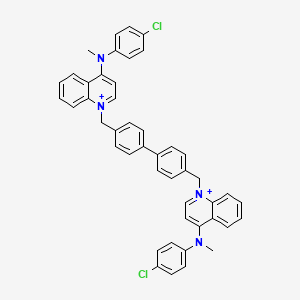
![4-[[5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl]methyl]morpholine](/img/structure/B3064047.png)

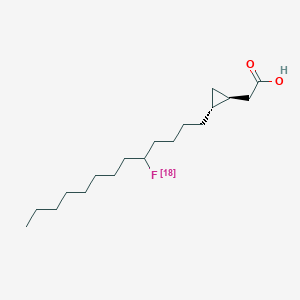
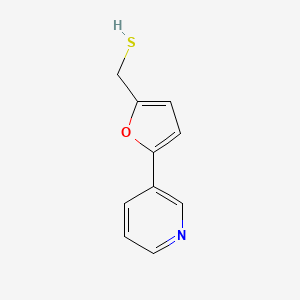
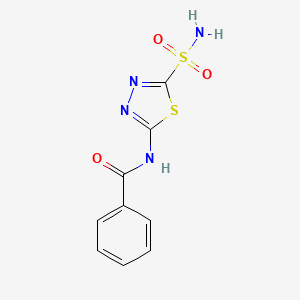
![3-methyl-2-phenylchromeno[4,3-c]pyrazol-4(2H)-one](/img/structure/B3064072.png)
![1-Biphenyl-4-yl-3-aza-bicyclo[3.1.0]hexane](/img/structure/B3064080.png)

